Cas no 2172256-24-3 (2-(difluoromethyl)cyclohexan-1-ol)

2-(Difluoromethyl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by the presence of a difluoromethyl group at the 2-position of the cyclohexane ring. This structural feature imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group can influence electronic and steric effects, potentially improving binding affinity in bioactive molecules. The compound’s stereochemistry may also be tailored for specific applications, offering versatility in chiral synthesis. Its stability under various reaction conditions further supports its utility in multi-step synthetic routes. Suitable for use in medicinal chemistry and material science, this compound provides a strategic building block for fluorine-containing derivatives.
2-(difluoromethyl)cyclohexan-1-ol structure
2172256-24-3 structure
Product Name:2-(difluoromethyl)cyclohexan-1-ol
CAS No:2172256-24-3
MF:C7H12F2O
MW:150.166389465332
CID:6362243
PubChem ID:129016926
Update Time:2025-10-09

2-(difluoromethyl)cyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(difluoromethyl)cyclohexan-1-ol
    • Cyclohexanol, 2-(difluoromethyl)-
    • SCHEMBL18724724
    • 2172256-24-3
    • EN300-1637691
    • Inchi: 1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2
    • InChI Key: NFNMYRCMBBFIJP-UHFFFAOYSA-N
    • SMILES: C1(O)CCCCC1C(F)F

Computed Properties

  • Exact Mass: 150.08562133g/mol
  • Monoisotopic Mass: 150.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.125±0.06 g/cm3(Predicted)
  • Boiling Point: 187.4±15.0 °C(Predicted)
  • pka: 14.62±0.40(Predicted)

2-(difluoromethyl)cyclohexan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1637691-0.05g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
0.05g
$816.0 2023-06-04
Enamine
EN300-1637691-0.1g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
0.1g
$855.0 2023-06-04
Enamine
EN300-1637691-0.25g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
0.25g
$893.0 2023-06-04
Enamine
EN300-1637691-0.5g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
0.5g
$933.0 2023-06-04
Enamine
EN300-1637691-1.0g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
1g
$971.0 2023-06-04
Enamine
EN300-1637691-2.5g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
2.5g
$1903.0 2023-06-04
Enamine
EN300-1637691-5.0g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
5g
$2816.0 2023-06-04
Enamine
EN300-1637691-10.0g
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
10g
$4176.0 2023-06-04
Enamine
EN300-1637691-50mg
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
50mg
$587.0 2023-09-22
Enamine
EN300-1637691-100mg
2-(difluoromethyl)cyclohexan-1-ol
2172256-24-3
100mg
$615.0 2023-09-22

Additional information on 2-(difluoromethyl)cyclohexan-1-ol

Introduction to 2-(difluoromethyl)cyclohexan-1-ol (CAS No. 2172256-24-3)

2-(difluoromethyl)cyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2172256-24-3, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane ring substituted with a difluoromethyl group at the C1 position and a hydroxyl group at the C2 position, has garnered attention due to its structural uniqueness and potential biological activities. The presence of the difluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold for drug design and development.

The difluoromethyl group is a well-documented pharmacophore in medicinal chemistry, known for its ability to improve pharmacokinetic properties such as solubility, bioavailability, and resistance to metabolic degradation. In contrast, the cyclohexane backbone provides a rigid yet flexible framework that can be further modified to achieve specific biological targets. The hydroxyl group at the C2 position introduces polarity and potential hydrogen bonding capabilities, which can be exploited in designing molecules that interact with biological receptors or enzymes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 2-(difluoromethyl)cyclohexan-1-ol with various biological targets. Studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery programs.

In the context of modern drug development, the synthesis of 2-(difluoromethyl)cyclohexan-1-ol has been optimized using advanced synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions, asymmetric hydrogenation, and fluorination strategies have been employed to achieve high yields and enantioselectivity. These synthetic approaches not only enhance the accessibility of the compound but also allow for structural modifications to tailor its biological activity.

One of the most intriguing aspects of 2-(difluoromethyl)cyclohexan-1-ol is its potential role in developing next-generation therapeutics. Researchers are investigating its efficacy in preclinical models as a lead compound for further derivatization. By introducing additional functional groups or exploring different substitution patterns on the cyclohexane ring, scientists aim to uncover novel analogs with enhanced potency and selectivity. The hydroxyl group, in particular, offers opportunities for further derivatization into esters, ethers, or amides, expanding the chemical space available for drug design.

The difluoromethyl group's influence on electronic properties and steric hindrance is another area of active investigation. Computational studies have revealed that this moiety can modulate electron density distribution across the molecule, affecting its reactivity and binding interactions. Such insights are crucial for rational drug design, where subtle structural changes can significantly impact biological activity. The cyclohexane ring's conformational flexibility also plays a role in determining how 2-(difluoromethyl)cyclohexan-1-ol interacts with biological targets, making it a versatile scaffold for medicinal chemists.

Current research is also focusing on understanding the metabolic fate of 2-(difluoromethyl)cyclohexan-1-ol in vivo. By employing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques, scientists are able to track metabolic pathways and identify potential intermediates or byproducts. This information is vital for predicting drug safety and optimizing dosing regimens. Additionally, kinetic studies are being conducted to assess how quickly the compound is metabolized and excreted from the body.

The pharmaceutical industry has shown considerable interest in compounds like 2-(difluoromethyl)cyclohexan-1-ol due to their potential therapeutic applications. Companies are investing in research programs aimed at identifying new uses for this molecule or developing derivatives with improved pharmacological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this field, leading to faster translation of laboratory discoveries into clinical candidates.

In conclusion,2-(difluoromethyl)cyclohexan-1-ol (CAS No. 2172256-24-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—particularly the presence of a difluoromethyl group—make it an attractive scaffold for drug development. Ongoing studies are exploring its biological activities, synthetic pathways, and metabolic properties, paving the way for new therapeutic interventions across various disease areas.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk